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Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are NAD+-dependent

deacetylases.[1][2] Primarily located in the cytoplasm, SIRT2 is involved in a wide array of

cellular processes, including cell cycle regulation, metabolic homeostasis, and the oxidative

stress response.[1][3][4] Its diverse roles have implicated it in various pathological conditions,

including cancer, neurodegenerative diseases, and metabolic disorders.[1][2][3][5] The

CRISPR-Cas9 system is a revolutionary gene-editing technology that allows for precise,

targeted modifications to the genome.[6][7][8] This tool, consisting of a Cas9 nuclease guided

by a single guide RNA (sgRNA), can be programmed to create double-strand breaks at specific

genomic loci, enabling gene knockouts, knock-ins, or other modifications.[9][10][11] The

application of CRISPR-Cas9 to edit the SIRT2 gene offers a powerful approach for researchers

and drug developers to investigate its function, validate it as a therapeutic target, and explore

the consequences of its dysregulation.[12]

Application Notes

The targeted editing of the SIRT2 gene using CRISPR-Cas9 is a valuable tool for:

Functional Genomics: Creating SIRT2 knockout cell lines or animal models to elucidate its

specific roles in cellular pathways, such as microtubule acetylation, cell cycle control, and

inflammatory responses.[1][12]
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Disease Modeling: Introducing specific mutations into the SIRT2 gene to model human

diseases associated with SIRT2 dysfunction, providing a platform for studying disease

mechanisms and progression.

Target Validation: Assessing the therapeutic potential of inhibiting or activating SIRT2 in

various disease contexts. For example, studying the effect of SIRT2 knockout on tumor

growth or neuronal survival can validate it as a drug target.[1][5]

Drug Discovery Screening: Utilizing SIRT2-edited cell lines (e.g., knockout or reporter knock-

in) in high-throughput screening assays to identify small molecules that modulate SIRT2-

related pathways.

SIRT2 Signaling and Experimental Workflow
SIRT2 plays a critical role in the cellular response to oxidative stress. It can deacetylate and

activate key enzymes like Glucose-6-Phosphate Dehydrogenase (G6PD), a rate-limiting

enzyme in the pentose phosphate pathway (PPP).[1][3] This activation boosts the production of

NADPH, which is essential for regenerating the antioxidant glutathione (GSH) and protecting

cells from oxidative damage.[3]
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SIRT2 Signaling in Oxidative Stress Response
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SIRT2 signaling pathway in the oxidative stress response.
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The workflow for SIRT2 gene editing using CRISPR-Cas9 involves several key phases, from

initial design to the final validation and functional analysis of the edited cells.

CRISPR-Cas9 Experimental Workflow for SIRT2 Editing

Phase 1: Design & Preparation

Phase 2: Transfection & Selection

Phase 3: Validation

Phase 4: Functional Analysis

sgRNA Design
(Targeting SIRT2 Exons)

Vector Construction
(sgRNA Cloning)

Delivery to Cells
(e.g., Electroporation)

Cell Selection / Clonal Isolation

Genomic DNA Analysis
(Sequencing, T7E1 Assay)

SIRT2 Expression Analysis
(Western Blot, qPCR)

Phenotypic Assays
(e.g., Cell Cycle, Metabolism)
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A generalized workflow for SIRT2 gene editing.

Experimental Protocols
This section provides detailed protocols for SIRT2 gene knockout in a human cell line (e.g.,

HEK293T or U2OS) using the CRISPR-Cas9 system.

Protocol 1: Design and Cloning of sgRNA for Human SIRT2

sgRNA Design:

Obtain the human SIRT2 gene sequence from a database like NCBI Gene (Gene ID:

22933).[2]

Use online design tools (e.g., CRISPOR, Benchling) to identify potential sgRNA target

sites. Select sites in early exons to maximize the chance of generating a loss-of-function

frameshift mutation.

Choose sgRNAs with high on-target scores and low predicted off-target effects. The target

sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is

'NGG' for Streptococcus pyogenes Cas9.[10][13]

Oligonucleotide Preparation:

Order two complementary DNA oligonucleotides for each selected sgRNA sequence.

Add appropriate overhangs to the oligos compatible with the cloning sites of your chosen

sgRNA expression vector (e.g., lentiCRISPRv2).

Annealing and Ligation:

Phosphorylate and anneal the complementary oligos to form a double-stranded DNA

duplex.

Digest the sgRNA expression vector with a suitable restriction enzyme (e.g., BsmBI).

Ligate the annealed oligo duplex into the digested vector.
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Transformation and Verification:

Transform the ligation product into competent E. coli.

Select colonies, isolate plasmid DNA, and verify the correct insertion of the sgRNA

sequence via Sanger sequencing.

Protocol 2: Delivery of CRISPR-Cas9 Components into Cells

This protocol describes the delivery of an "all-in-one" plasmid containing both Cas9 and the

SIRT2-targeting sgRNA via electroporation.

Cell Culture:

Culture the target human cell line under standard conditions until it reaches 70-80%

confluency.

Electroporation:

Harvest and count the cells. Resuspend approximately 1 million cells in a suitable

electroporation buffer.

Add 5-10 µg of the purified SIRT2-targeting CRISPR plasmid to the cell suspension.

Transfer the mixture to an electroporation cuvette and apply an electrical pulse using a

device like the Neon Transfection System or Amaxa Nucleofector, following the

manufacturer's optimized program for your cell type.

Immediately transfer the electroporated cells to a pre-warmed culture dish containing fresh

media.

Antibiotic Selection (if applicable):

If the CRISPR plasmid contains a selection marker (e.g., puromycin resistance), add the

appropriate antibiotic to the culture medium 24-48 hours post-transfection to select for

successfully transfected cells.

Single-Cell Cloning (for clonal lines):
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After selection, dilute the cell population and seed into 96-well plates to isolate single cells

for the expansion of clonal populations.

Protocol 3: Validation of SIRT2 Gene Editing

Genomic DNA Extraction:

Expand the selected cell pool or individual clones and harvest a subset for genomic DNA

extraction.

On-Target Indel Analysis (T7 Endonuclease I Assay):

Amplify the genomic region surrounding the SIRT2 target site using PCR.

Denature and re-anneal the PCR products to form heteroduplexes if mutations (indels) are

present.

Treat the re-annealed PCR products with T7 Endonuclease I (T7E1), which cleaves

mismatched DNA.

Analyze the digested products via agarose gel electrophoresis. The presence of cleaved

fragments indicates successful gene editing.[14]

Sequence Verification:

For definitive confirmation, clone the PCR products from Step 2.2 into a TA vector and

sequence multiple clones to identify the specific indels generated. Alternatively, perform

Next-Generation Sequencing (NGS) of the amplicon pool for a quantitative assessment of

editing outcomes.

Western Blot Analysis:

Prepare protein lysates from the edited cell clones and a wild-type control.

Perform a Western blot using a validated anti-SIRT2 antibody to confirm the absence or

significant reduction of SIRT2 protein expression in the knockout clones.
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Data Presentation
Quantitative data is crucial for evaluating the success of a gene-editing experiment. The

following tables provide examples of how to structure this data.

Table 1: Example sgRNA Designs for Human SIRT2 (Gene ID: 22933) (Note: These are

illustrative sequences and should be validated with current design tools.)

Target Exon
sgRNA
Sequence (5'
to 3')

PAM
On-Target
Score
(Example)

Predicted Off-
Target Score
(Example)

Exon 2

GCA​TGG​CGC​

TTC​TAC​TCC​

GTG

TGG 85 98

Exon 3

GAG​CGG​ATC​

AAG​AGG​TTC​

AAG

AGG 78 95

Exon 5

GTC​TTC​GAC​

AGG​ACG​GAC​

TCA

GGG 81 99

Table 2: Representative Quantitative Data for SIRT2 Editing Efficiency (Note: These values are

illustrative and will vary based on the cell type, delivery method, and sgRNA efficacy.[15][16]

Data is typically obtained via NGS of the target locus.)
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Cell
Line

sgRNA
Target

Delivery
Method

Indel
Frequen
cy (%)

Off-
Target
Site
1(Chr:
pos)

Off-
Target 1
Indels
(%)

Off-
Target
Site
2(Chr:
pos)

Off-
Target 2
Indels
(%)

HEK293

T

SIRT2

Exon 2

Electropo

ration
72%

Chr4:

1234567

8

0.8%

Chr19:

8765432

1

< 0.1%

U2OS
SIRT2

Exon 2

Electropo

ration
55%

Chr4:

1234567

8

0.5%

Chr19:

8765432

1

< 0.1%

iPSC
SIRT2

Exon 5

RNP

Complex
85%

Chr11:

5555555

5

< 0.1%

Chr19:

9999999

9

< 0.1%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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